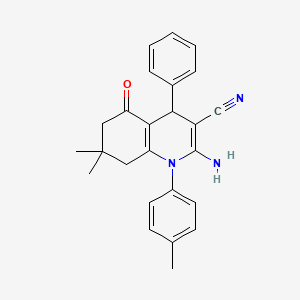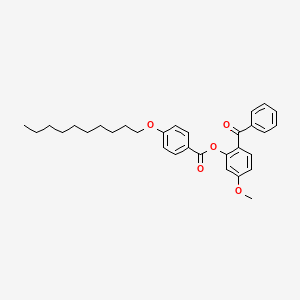![molecular formula C18H12N2OS B11532094 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11532094.png)
2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(thiophen-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that combines the structural features of thiophene, chromene, and benzo[h]chromene. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(thiophen-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot, multi-component reaction that includes the condensation of thiophene derivatives with chromene and benzo[h]chromene precursors. The reaction is often carried out under solvent-free and catalyst-free conditions, utilizing visible light to initiate the reaction . This method is environmentally friendly and offers high yields.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(thiophen-3-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or thiophene derivatives.
Substitution: Formation of substituted amino or thiophene derivatives.
Scientific Research Applications
2-amino-4-(thiophen-3-yl)-4H-benzo[h]chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-amino-4-(thiophen-3-yl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4H-pyrans
Uniqueness
2-amino-4-(thiophen-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its combination of thiophene, chromene, and benzo[h]chromene structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12N2OS |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-amino-4-thiophen-3-yl-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C18H12N2OS/c19-9-15-16(12-7-8-22-10-12)14-6-5-11-3-1-2-4-13(11)17(14)21-18(15)20/h1-8,10,16H,20H2 |
InChI Key |
PQFCHSPTBSKRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CSC=C4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11532017.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11532027.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11532031.png)
![(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11532046.png)
![5-[(6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11532049.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B11532050.png)
![N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11532058.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B11532059.png)
![4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile](/img/structure/B11532060.png)

![2-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532071.png)

![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol](/img/structure/B11532090.png)
